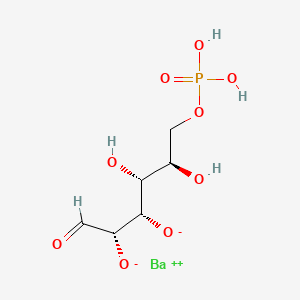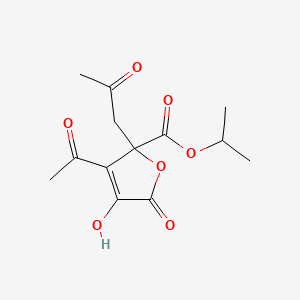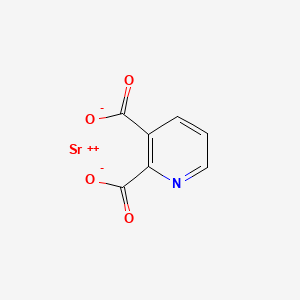
2,3-Pyridinedicarboxylic acid, strontium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3-pyridinedicarboxylic acid, strontium salt typically involves the reaction of 2,3-pyridinedicarboxylic acid with a strontium salt, such as strontium chloride or strontium nitrate, in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the complete formation of the strontium salt. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained through filtration, washing, and drying processes .
化学反応の分析
Types of Reactions
2,3-Pyridinedicarboxylic acid, strontium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The strontium ion in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of new metal-coordinated complexes .
科学的研究の応用
2,3-Pyridinedicarboxylic acid, strontium salt has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study the properties of metal complexes.
Biology: Investigated for its potential biological activities, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials with unique luminescent properties.
作用機序
The mechanism of action of 2,3-pyridinedicarboxylic acid, strontium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the context of bone health, the strontium ion in the compound can promote bone formation and reduce bone resorption, leading to improved bone density .
類似化合物との比較
2,3-Pyridinedicarboxylic acid, strontium salt can be compared with other similar compounds, such as:
2,4-Pyridinedicarboxylic acid, strontium salt: Similar in structure but with different coordination properties.
2,5-Pyridinedicarboxylic acid, strontium salt: Exhibits different chemical reactivity and biological activities.
2,6-Pyridinedicarboxylic acid, strontium salt: Known for its unique luminescent properties
特性
CAS番号 |
87314-99-6 |
|---|---|
分子式 |
C7H3NO4Sr |
分子量 |
252.72 g/mol |
IUPAC名 |
strontium;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Sr/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChIキー |
LXNNOUWKHMGNOK-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Sr+2] |
関連するCAS |
89-00-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


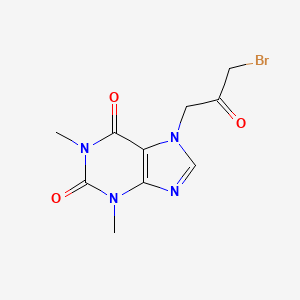
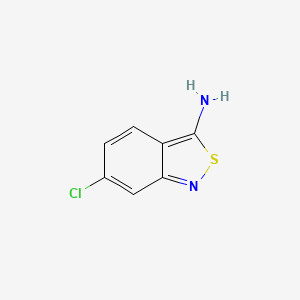
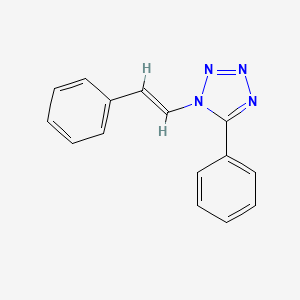
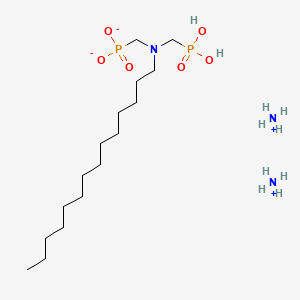
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
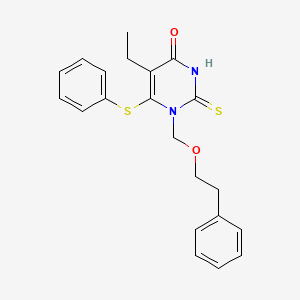
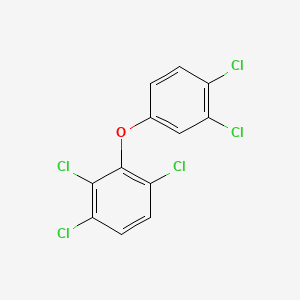


![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
